molecular formula C14H13NOS B13417705 10-Ethylphenothiazine 5-oxide

10-Ethylphenothiazine 5-oxide

Cat. No.: B13417705
M. Wt: 243.33 g/mol
InChI Key: DSQLZNGXZRHTEA-UHFFFAOYSA-N
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Description

10-Ethylphenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound with a wide range of applications in chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group at the 10th position and an oxide group at the 5th position of the phenothiazine ring system. Phenothiazine derivatives are known for their bioactive properties and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 10-ethylphenothiazine 5-oxide can be achieved through several methods. One common approach involves the oxidation of 10-ethylphenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve the use of more scalable and cost-effective oxidizing agents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

10-Ethylphenothiazine 5-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenating agents for substitution reactions. Major products formed from these reactions include 9-ethylcarbazole and other carbazole derivatives .

Scientific Research Applications

10-Ethylphenothiazine 5-oxide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use in treating psychiatric disorders and other medical conditions.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 10-ethylphenothiazine 5-oxide involves its interaction with various molecular targets and pathways. Phenothiazine derivatives are known to exert their effects by modulating neurotransmitter systems, particularly the dopamine and serotonin receptors. The compound may also interact with cellular enzymes and proteins, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

10-Ethylphenothiazine 5-oxide can be compared with other similar compounds such as:

    Phenothiazine: The parent compound, which lacks the ethyl and oxide groups.

    10-Ethylphenothiazine: Similar to this compound but without the oxide group.

    10-Ethylphenothiazine 5,5-dioxide: A further oxidized form of this compound.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

10-ethylphenothiazine 5-oxide

InChI

InChI=1S/C14H13NOS/c1-2-15-11-7-3-5-9-13(11)17(16)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3

InChI Key

DSQLZNGXZRHTEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31

Origin of Product

United States

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